Bienvenue dans la boutique en ligne BenchChem!

Matrix protein 1 (27-35)

HLA restriction CTL epitope IFN-gamma quantitative PCR

Matrix Protein 1 (27-35), also designated M1(27-35) and bearing the amino acid sequence RLEDVFAGK, is a 9-mer synthetic peptide derived from the matrix protein 1 (M1) of influenza A virus. Unlike the widely studied immunodominant HLA-A*0201-restricted M1 epitope M1(58-66) (GILGFVFTL), this peptide is restricted to the HLA-A*03 (HLA-A3) allele and was identified through a dual bioinformatic prediction strategy using BIMAS and SYFPEITHI algorithms followed by experimental validation via IFN-γ quantitative PCR.

Molecular Formula
Molecular Weight
Cat. No. B1575508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatrix protein 1 (27-35)
SynonymsMatrix protein 1 (27-35)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Matrix Protein 1 (27-35) (RLEDVFAGK): Influenza A M1-Derived HLA-A*03-Restricted CTL Epitope Peptide for Immuno-Oncology and T-Cell Research


Matrix Protein 1 (27-35), also designated M1(27-35) and bearing the amino acid sequence RLEDVFAGK, is a 9-mer synthetic peptide derived from the matrix protein 1 (M1) of influenza A virus. Unlike the widely studied immunodominant HLA-A*0201-restricted M1 epitope M1(58-66) (GILGFVFTL), this peptide is restricted to the HLA-A*03 (HLA-A3) allele and was identified through a dual bioinformatic prediction strategy using BIMAS and SYFPEITHI algorithms followed by experimental validation via IFN-γ quantitative PCR [1]. The peptide is associated with influenza A virus immunity and has been investigated in the context of lung carcinoma, where M1-specific T-cell responses may contribute to cross-reactive anti-tumor immunity [1]. Its sequence RLEDVFAGK corresponds to residues 27 through 35 of the influenza A/PR8 M1 protein and carries a net charge of +1 at physiological pH, distinguishing it physicochemically from the hydrophobic M1(58-66) epitope [1].

Why M1(27-35) (RLEDVFAGK) Cannot Be Replaced by the Immunodominant M1(58-66) (GILGFVFTL) or Other M1 Epitopes in T-Cell Assays


MHC class I peptide epitopes display stringent allele-specific binding. M1(27-35) (RLEDVFAGK) is restricted to HLA-A*03, whereas the best-characterized influenza M1 CTL epitope M1(58-66) (GILGFVFTL) is restricted to HLA-A*0201 [1]. Experimental data demonstrate that cross-reactivity between these two M1-derived peptides is limited to approximately 30–36% of the cognate allele-restricted response, meaning that substitution of one peptide for the other in HLA-mismatched donor PBMC assays effectively abolishes interpretable CTL reactivity [1]. Furthermore, M1(27-35) exhibits a distinct sequence conservation profile across influenza A subtypes compared to other M1 epitopes: it is mutated in two of three H5N1 human isolates (R1K substitution), whereas M1(58-66) and M1(13-21) are fully conserved, making M1(27-35) uniquely suited for studies of immune escape and epitope mutation [2]. Procuring a generic 'influenza M1 peptide pool' or substituting with the dominant HLA-A2 epitope will therefore fail to elicit T-cell responses in HLA-A3+ systems and will confound conservation-dependent experimental readouts.

M1(27-35) (RLEDVFAGK) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparison Data for Scientific Selection


Allele-Specific IFN-γ/CD8 Reactivity: M1(27-35) vs. M1(58-66) in HLA-Typed Healthy Donors

In a direct head-to-head comparison using PBMCs from four HLA-typed healthy donors, M1(27-35) (RLEDVFAGK) and M1(58-66) (GILGFVFTL) were pulsed in parallel and CD8-normalized IFN-γ mRNA levels were quantified by real-time qPCR (TaqMan). In HLA-A*0201-positive donors (HD1, HD2), the IFN-γ/CD8 ratio elicited by M1(27-35) reached on average only 36% of the corresponding M1(58-66) level (p < 0.05). Conversely, in HLA-A3-positive donors (HD3, HD4), the M1(58-66) peptide achieved on average only 30% of the IFN-γ/CD8 ratio obtained with M1(27-35) (p < 0.05) [1]. This demonstrates that the two peptides activate CTL precursors in a mutually exclusive, allele-dependent manner.

HLA restriction CTL epitope IFN-gamma quantitative PCR T-cell immunology

Differential Reactivity of M1(27-35) vs. M1(58-66) in Non-Small Cell Lung Cancer (NSCLC) Patient PBMCs

In a parallel assessment of seven NSCLC patients (P1–P7), PBMCs were pulsed with both M1(27-35) (RLEDVFAGK) and M1(58-66) (GILGFVFTL). The average CD8-normalized IFN-γ levels differed by 39% between the two peptides [1]. In patients who were HLA-A2/A3 double-positive (e.g., P1), both peptides mounted similarly strong IFN-γ/CD8 ratios. In patients negative for both alleles (e.g., P7), both peptides yielded equivalently low reactivity. This allele-dose-dependent pattern confirms that the peptide-specific T-cell response faithfully tracks host HLA genotype, not merely influenza exposure history.

lung cancer immunotherapy CTL monitoring IFN-gamma qPCR cancer immunology

Sequence Conservation Divergence: M1(27-35) vs. M1(58-66) and M1(13-21) Across H5N1 Human Isolates

An inter-study comparison of M1 epitope conservation across three H5N1 human isolates (A/Hong Kong/156/1997, A/Hong Kong/213/2003, A/Vietnam/1203/2004) reveals that M1(27-35) (RLEDVFAGK) is mutated in 2 of 3 strains (R1K substitution at position 1 in both the 213 and 1203 isolates), whereas the well-characterized M1(58-66) (GILGFVFTL) and M1(13-21) (SIIPSGPLK) are 3/3 identical across all three H5N1 strains [1]. This differential conservation profile makes M1(27-35) a uniquely informative reagent for studying epitope sequence variation, immune escape, and the impact of anchor residue mutation on HLA-A3 binding.

influenza conservation epitope mutation H5N1 universal vaccine immune escape

Dual-Algorithm Computational Validation: BIMAS and SYFPEITHI Scores Select M1(27-35) as the Optimal HLA-A3 Candidate over All Other M1-Derived Nonamers

The influenza A M1 protein sequence was screened using two independent prediction algorithms (BIMAS and SYFPEITHI) for all possible 9-mer peptides. Candidate selection required (a) maximum algorithm score, (b) the highest possible differential in predicted binding between HLA-A2 and HLA-A3 alleles, and (c) restriction to nonamer length. Only two peptides met all criteria across both algorithms: GILGFVFTL (optimal for HLA-A2) and RLEDVFAGK (optimal for HLA-A3) [1]. An idiotype control peptide (AHTKDGFNF) yielded negligible scores for both alleles, confirming assay specificity. The peptide RLEDVFAGK thus represents the top-ranked, algorithm-validated HLA-A3-restricted CTL epitope from the entire influenza M1 protein.

bioinformatic epitope prediction BIMAS SYFPEITHI HLA binding prediction peptide-MHC affinity

Matrix Protein 1 (27-35) (RLEDVFAGK): Validated Application Scenarios for Immuno-Oncology, Virology, and Vaccine Research


HLA-A3-Restricted CTL Monitoring in Lung Cancer Immunotherapy Trials

In clinical trials where immune monitoring of influenza-specific or cross-reactive T-cell responses is required in HLA-A*03-positive NSCLC patients, M1(27-35) serves as a validated positive control peptide. The quantitative IFN-γ qPCR methodology established by Trojan et al. [1] demonstrated that CD8-normalized IFN-γ ratios reliably distinguish HLA-A3-restricted from HLA-A2-restricted responses with a 39% average differential in patient cohorts. Procurement of this specific peptide rather than generic M1 peptide pools ensures that the allele-restricted T-cell compartment is specifically interrogated, avoiding the confounding signal from HLA-A2-restricted epitopes that dominate commercial M1 peptide mixes [1].

Epitope-Specific Tetramer Production for HLA-A*03+ Donor T-Cell Enumeration

M1(27-35) (RLEDVFAGK) is the top algorithm-ranked and experimentally validated HLA-A3-restricted epitope from the influenza M1 protein [1]. This makes it the preferred peptide for generating HLA-A*03/peptide tetrameric complexes used to enumerate influenza-specific CD8+ T cells by flow cytometry in HLA-A3+ individuals. Unlike M1(58-66) tetramers, which are restricted to HLA-A2+ populations (~40–50% of Caucasians), M1(27-35) tetramers extend influenza T-cell monitoring to HLA-A3+ populations (~20–25% of Caucasians), thereby broadening the population coverage of M1-based immune assessment.

Immune Escape and Epitope Conservation Studies in Avian Influenza H5N1

The documented R1K mutation in M1(27-35) across two of three human H5N1 isolates [1] makes this peptide a defined tool for studying the functional consequences of anchor residue mutation on HLA-A3 binding and CTL recognition. Researchers can procure both the wild-type sequence (RLEDVFAGK) and the escape variant (KLEDVFAGK) to perform comparative CTL assays, tetramer binding studies, or MHC refolding experiments. This application is not served by the fully conserved M1(58-66) or M1(13-21) epitopes, which lack natural sequence variation in the tested H5N1 panel [1].

Dual-Epitope Quality Control for IFN-γ qPCR Immune Monitoring Assays

The simultaneous use of M1(27-35) (RLEDVFAGK) and M1(58-66) (GILGFVFTL) as paired, allele-discordant controls in IFN-γ qPCR assays provides an internal validation system for HLA-restricted T-cell monitoring. As shown by Trojan et al. [1], the two peptides generate reciprocal reactivity patterns that correlate with donor HLA type: HLA-A2+ individuals respond to GILGFVFTL but not RLEDVFAGK, and vice versa. This paired peptide approach enables quality assurance of PBMC viability, antigen presentation competence, and qPCR performance, distinguishing technical failure from genuine HLA-restricted non-responsiveness.

Quote Request

Request a Quote for Matrix protein 1 (27-35)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.